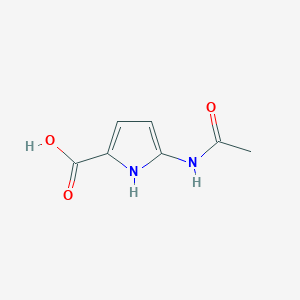

5-Acetamido-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

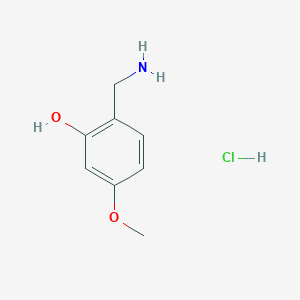

5-Acetamido-1H-pyrrole-2-carboxylic acid, also known as APICA, is a naturally occurring compound with potential implications in various fields of research and industry. It is a derivative of Pyrrole-2-carboxylic acid, an organic compound with the formula HNC4H3CO2H . The molecular formula of this compound is C7H8N2O3 and it has a molecular weight of 168.15 g/mol.

Synthesis Analysis

The synthesis of pyrrole derivatives involves various methods. One such method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another approach involves the use of bio-renewable feedstocks like cellulose and chitin . By analyzing existing knowledge on chemical reactions in large databases, several promising synthetic routes were shortlisted, with the reaction of D-glucosamine and pyruvic acid being the most interesting to make pyrrole-2-carboxylic acid (PCA) .Scientific Research Applications

Chemical Synthesis

5-Acetamido-1H-pyrrole-2-carboxylic acid and its derivatives play a significant role in chemical synthesis. For example, the synthesis of Δ1-pyrroline-5-carboxylate involves γ,γ-Dicarbethoxy-γ-acetamidobutyraldehyde, which is hydrolyzed to yield Δ-pyrroline-5-carboxylic acid (Strecker, 1971).

Anticancer and Antimicrobial Activity

5-Oxopyrrolidine derivatives, related to this compound, have been studied for their potential anticancer and antimicrobial activities. Compounds synthesized from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid showed promising activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).

Enzymatic Synthesis and Purification

Enzymatic synthesis of Δ1-Pyrroline-5-carboxylic acid (P5C), an intermediate in the metabolism of proline, ornithine, and glutamic acid, has been reported. This method provides a biologically active l-stereoisomer of P5C, offering insights into the biological applications of related compounds (Smith et al., 1977).

Biosynthesis in Aromatic Rice

This compound derivatives, specifically 2-Acetyl-1-pyrroline, have been identified as major flavor compounds in aromatic rice varieties. The study on the biosynthetic mechanism of these compounds in rice callus revealed significant insights into the metabolic pathways and the role of precursors like Δ1-pyrroline-5-carboxylic acid in flavor development (Huang et al., 2008).

Insecticidal Activities

Novel acetamido derivatives containing N-pyridylpyrazole carboxamides, structurally related to this compound, have been synthesized and evaluated for their insecticidal activities. Some compounds exhibited strong insecticidal activity against Plutella xylostella (Kang et al., 2013).

Mechanism of Action

Target of Action

It’s known that pyrrole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

Indole derivatives, a related class of compounds, are known to interact with their targets and cause a variety of changes, leading to diverse biological activities .

Biochemical Pathways

It’s worth noting that pyrrole-2-carboxylic acid can be synthesized from cellulose and chitin-based feedstocks .

Result of Action

Related indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

Biochemical Analysis

Biochemical Properties

5-Acetamido-1H-pyrrole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as pyrrole-2-carboxylate decarboxylase, which catalyzes the decarboxylation of pyrrole-2-carboxylate to pyrrole . This interaction is essential for the compound’s role in metabolic pathways, where it acts as a substrate for enzymatic reactions. Additionally, this compound can interact with proteins and other biomolecules, influencing their structure and function through binding interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cellular signaling by interacting with signaling molecules and receptors, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical studies. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and gene expression . These temporal effects highlight the need for careful monitoring of the compound’s stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular signaling . Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly beyond a certain dosage. These findings underscore the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. One key pathway involves its decarboxylation by pyrrole-2-carboxylate decarboxylase, resulting in the formation of pyrrole . This reaction is crucial for the compound’s role in cellular metabolism, as it contributes to the regulation of metabolite levels and metabolic flux. Additionally, this compound can influence other metabolic pathways by modulating enzyme activity and gene expression.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biochemical activity, as its accumulation in certain tissues or organelles may enhance or inhibit its interactions with biomolecules.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may be localized to the mitochondria, where it can influence mitochondrial metabolism and energy production . Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound is critical for its biochemical function and effects on cellular processes.

properties

IUPAC Name |

5-acetamido-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4(10)8-6-3-2-5(9-6)7(11)12/h2-3,9H,1H3,(H,8,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPWRTOKASDJRDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B1381260.png)

![2-[(4-Aminopiperidin-1-yl)methyl]-4-fluorophenol](/img/structure/B1381265.png)

![tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate](/img/structure/B1381266.png)